molecular formula C15H19BrO2 B3252895 Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 220151-12-2

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3252895
CAS No.: 220151-12-2
M. Wt: 311.21 g/mol
InChI Key: XUTJQUCCWLRSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Odor : Fruity and pungent

Synthesis Analysis

  • CuAAC (Click Chemistry) : The reaction between 4-bromobut-1-yne and ethyl 4-azidobenzoate leads to the formation of ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate . This reaction is commonly used due to its efficiency and rapidity in medicinal chemistry .

Molecular Structure Analysis

  • Intermolecular Interactions : Hydrogen bonds and van der Waals forces play a crucial role in stabilizing the crystal structure .

Chemical Reactions Analysis

  • Reformatsky Reaction : this compound can participate in Reformatsky reactions. By reacting with zinc, it forms a zinc enolate, which then condenses with carbonyl compounds to yield β-hydroxy esters .

Physical And Chemical Properties Analysis

  • Safety Hazards : Highly flammable, toxic if inhaled

Mechanism of Action

  • Alkylating Agent : Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate acts as an alkylating agent. It can alkylate nucleophilic centers in biological molecules, potentially affecting their function .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and keep away from ignition sources

Properties

IUPAC Name

ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO2/c1-2-18-15(17)13-9-11-5-3-4-6-14(11)12(10-13)7-8-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJQUCCWLRSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)C(=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.